The synthesis of MRT-83 involves several key steps that incorporate specific chemical reactions to construct its complex molecular structure. The synthetic route typically starts with the preparation of the core biphenyl structure, followed by the introduction of the guanidine moiety and the attachment of the trimethoxybenzoyl group.
Detailed synthetic protocols are often proprietary or found in specialized literature focusing on medicinal chemistry.
MRT-83 has a molecular formula of C31H30N4O5 and a molecular weight of approximately 534.6 g/mol. Its structure consists of multiple functional groups that facilitate interaction with the Smoothened receptor.
The compound features:
MRT-83 primarily functions through its interaction with the Smoothened receptor, inhibiting Hedgehog signaling pathways. The compound competes with natural ligands and prevents receptor activation.
MRT-83 exerts its biological effects by specifically targeting the Smoothened receptor, a G-protein-coupled receptor involved in Hedgehog signaling.
MRT-83 exhibits several notable physical and chemical properties which influence its behavior in biological systems.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm these properties during development .
MRT-83 holds promise as a research tool in pharmacology and drug development due to its ability to modulate Hedgehog signaling.
MRT-83 (N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide) is a potent acylguanidine derivative that functions as a high-affinity antagonist of the Smoothened (Smo) receptor, a class F G protein-coupled receptor (GPCR) that serves as the primary signal transducer of the Hedgehog (Hh) pathway. This pathway is evolutionarily conserved and critically regulates embryonic development, tissue patterning, and stem cell maintenance. Dysregulation of Hh signaling manifests in numerous cancers, making Smo an attractive therapeutic target. MRT-83 exhibits superior potency compared to early Smo antagonists like cyclopamine, demonstrating nanomolar-range inhibitory concentrations (IC₅₀) across multiple functional assays [1] [7].
MRT-83 binds within a deep hydrophobic cavity formed by Smo's 7-transmembrane (7-TM) domain. Structural analyses and mutagenesis studies reveal that MRT-83 engages with both "site 1" (predominantly involving extracellular loops) and "site 2" (deeper cytoplasmic-proximal regions) within this binding pocket. This dual-site occupation distinguishes it from other Smo antagonists that typically favor one site over the other. Key interactions include:
This extensive interaction network results in subnanomolar affinity (Kd = 0.3 nM for human Smo) and effectively locks Smo in an inactive state incapable of initiating downstream signaling [4] [7].
MRT-83 potently displaces the fluorescently tagged Smo ligand BODIPY-cyclopamine in dose-dependent binding assays. Key findings include:
Table 1: Competitive Binding Profile of MRT-83
Assay System | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
HEK293-hSmo cells | Human Smo | 4.6 | [1] |
C3H10T1/2 cells | Mouse Smo | 14 | [1] |
Shh-light2 reporter assay | Hh signaling | 15 | [5] |
A hallmark of canonical Hh pathway activation is the ciliary accumulation of Smo. MRT-83 potently blocks this fundamental process:
The Patched (Ptch1) gene is a direct transcriptional target of GLI activators and serves as a faithful biomarker of pathway activity. MRT-83 demonstrates robust suppression of Ptch1 expression in vitro and in vivo:
MRT-83 exerts profound effects on the terminal mediators of the Hh pathway, the GLI transcription factors (GLI1, GLI2, GLI3):
Table 2: Functional Activity of MRT-83 in Cellular Assays
Assay System | Stimulus/Model | Readout | IC₅₀/Activity | Reference |
---|---|---|---|---|
Shh-light2 reporter cells | Smo-mediated signaling | Luciferase activity | 15 nM | [1] |
C3H10T1/2 differentiation assay | SAG (0.01 μM) | Alkaline phosphatase-positive cells | 11 nM | [5] |
Rat cerebellar granule cells | ShhN (3 nM) | Proliferation ([³H]thymidine uptake) | 3 nM | [1] |
HEK293 cells | Wnt3a | Tcf/Lef-luciferase reporter activity | No inhibition | [1] |
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